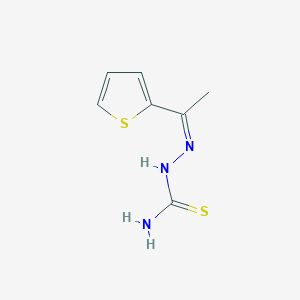
SSAA09E1
Übersicht
Beschreibung
SSAA09E1 ist eine chemische Verbindung, die für ihre Rolle als Inhibitor von Cathepsin L bekannt ist, einer Cysteinprotease, die an verschiedenen biologischen Prozessen beteiligt ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die Reaktion von 2-Thiophencarbaldehyd mit Thiosemicarbazid unter bestimmten Bedingungen. Die Reaktion läuft typischerweise in einem Ethanol-Lösungsmittel ab, wobei das Gemisch mehrere Stunden lang unter Rückfluss erhitzt wird, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsmethoden
Obwohl detaillierte industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, folgt die Synthese im Allgemeinen den Verfahren im Labormaßstab mit Optimierungen für die Produktion im größeren Maßstab. Dazu gehört die Sicherstellung einer hohen Reinheit und Ausbeute durch kontrollierte Reaktionsbedingungen und Reinigungsschritte wie Umkristallisation.
Wirkmechanismus
Target of Action
SSAA09E1 primarily targets cathepsin L , a host protease required for processing of SARS-CoV spike glycoprotein during viral entry . It also reduces infection of HEK293T cells transiently transfected with angiotensin-converting enzyme 2 (ACE2) by an HIV-based virus system pseudotyped with SARS-CoV spike glycoprotein .
Mode of Action
This compound acts by blocking cathepsin L . This inhibition prevents the processing of SARS-CoV spike glycoprotein during viral entry, thereby blocking the virus’s ability to infect host cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the viral entry pathway of SARS-CoV. By inhibiting cathepsin L, this compound prevents the processing of the SARS-CoV spike glycoprotein, a crucial step in the virus’s entry into host cells .
Result of Action
The primary result of this compound’s action is the inhibition of SARS-CoV entry into host cells. By blocking cathepsin L, this compound prevents the processing of the SARS-CoV spike glycoprotein, thereby stopping the virus from infecting host cells .
Biochemische Analyse
Biochemical Properties
SSAA09E1 plays a crucial role in biochemical reactions by inhibiting the entry of SARS-CoV into host cells. It interacts with several key biomolecules, including enzymes and proteins. Notably, this compound inhibits the proteolytic activity of cathepsin L with an IC50 value of 5.33 µM . This inhibition is specific, as this compound does not affect cathepsin B at similar concentrations. The compound also reduces infection in HEK293T cells transfected with angiotensin-converting enzyme 2 (ACE2) by an HIV-based virus system pseudotyped with SARS-CoV spike glycoprotein .
Cellular Effects
This compound influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In HEK293T cells, this compound reduces viral entry, thereby impacting the overall infection process . This reduction in viral entry can lead to changes in downstream signaling pathways that are typically activated by viral infection, potentially altering gene expression profiles and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of cathepsin L, a lysosomal protease involved in the processing of viral proteins necessary for entry into host cells . By binding to the active site of cathepsin L, this compound prevents the cleavage of viral glycoproteins, thereby inhibiting the fusion of the virus with the host cell membrane. This mechanism highlights the compound’s potential as a therapeutic agent in preventing viral infections.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and retains its activity for up to four years . Over extended periods, this compound maintains its inhibitory effects on viral entry, although long-term studies are necessary to fully understand any potential degradation products and their impacts on cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral entry without significant toxicity . At higher doses, there may be threshold effects leading to adverse reactions. Detailed studies on dosage-dependent effects are essential to determine the therapeutic window and potential side effects of this compound in vivo.
Metabolic Pathways
This compound is involved in metabolic pathways related to viral entry and replication. It interacts with enzymes such as cathepsin L, which plays a role in the proteolytic processing of viral proteins . The inhibition of cathepsin L by this compound can affect metabolic fluxes and metabolite levels associated with viral replication cycles, thereby influencing the overall metabolic state of infected cells.
Transport and Distribution
Within cells, this compound is transported and distributed to specific compartments where it exerts its inhibitory effects. The compound likely interacts with transporters or binding proteins that facilitate its localization to lysosomes, where cathepsin L is active . This targeted distribution is crucial for the compound’s effectiveness in inhibiting viral entry.
Subcellular Localization
This compound is primarily localized in lysosomes, the subcellular compartments where cathepsin L is found . This localization is essential for its activity, as it allows the compound to effectively inhibit the protease and prevent viral entry. Post-translational modifications or targeting signals may direct this compound to lysosomes, ensuring its proper function within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SSAA09E1 involves the reaction of 2-thiophenecarboxaldehyde with thiosemicarbazide under specific conditions. The reaction typically proceeds in an ethanol solvent, with the mixture being refluxed for several hours to yield the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This includes ensuring high purity and yield through controlled reaction conditions and purification steps such as recrystallization.
Analyse Chemischer Reaktionen
Arten von Reaktionen
SSAA09E1 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Thiosemicarbazon-Gruppierung. Es kann auch unter geeigneten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Halogenierungsmittel und Nucleophile. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Ethanol oder Dimethylsulfoxid (DMSO) durchgeführt.
Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Halogenierung beispielsweise Halogenatome in das Molekül einführen, während die Reduktion die Thiosemicarbazongruppe in ein entsprechendes Amin umwandeln kann.
Wissenschaftliche Forschungsanwendungen
SSAA09E1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Untersucht für seine Rolle bei der Hemmung von Cathepsin L, das an Proteinabbau und -verarbeitung beteiligt ist.
Medizin: Erforscht für seine potenziellen antiviralen Eigenschaften, insbesondere gegen SARS-CoV, durch Hemmung des Eindringens von Viren in Wirtszellen
Industrie: Potenzielle Anwendungen bei der Entwicklung von antiviralen Medikamenten und therapeutischen Mitteln.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die proteolytische Aktivität von Cathepsin L hemmt. Diese Hemmung verhindert die Spaltung viraler Proteine, die für den Eintritt und die Replikation von Viren wie SARS-CoV erforderlich sind. Die Verbindung bindet an die aktive Stelle von Cathepsin L, blockiert seine enzymatische Aktivität und behindert dadurch den viralen Lebenszyklus .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
E64: Ein weiterer Cathepsin L-Inhibitor, jedoch mit einer anderen chemischen Struktur und einem anderen Wirkmechanismus.
Leupeptin: Ein Proteaseinhibitor, der eine breitere Palette von Proteasen angreift, einschließlich Cathepsin L.
CA-074: Ein selektiver Inhibitor von Cathepsin B, der oft mit Cathepsin L-Inhibitoren für Spezifitätsstudien verglichen wird.
Einzigartigkeit von SSAA09E1
This compound ist aufgrund seiner spezifischen Hemmung von Cathepsin L mit einem relativ niedrigen IC50-Wert einzigartig, was auf eine hohe Potenz hindeutet. Seine Fähigkeit, die viralen Eintrittsphasen zu hemmen, macht es besonders wertvoll in der antiviralen Forschung, da es sich von anderen Proteaseinhibitoren unterscheidet, die möglicherweise nicht die gleiche Spezifität oder Wirksamkeit aufweisen .
Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, zögern Sie bitte nicht zu fragen!
Eigenschaften
IUPAC Name |
[(Z)-1-thiophen-2-ylethylideneamino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S2/c1-5(9-10-7(8)11)6-3-2-4-12-6/h2-4H,1H3,(H3,8,10,11)/b9-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVHAJJEMJNPHN-UITAMQMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=S)N)/C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


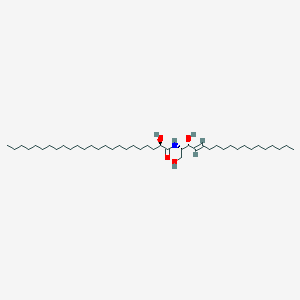
![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)-](/img/structure/B3025709.png)
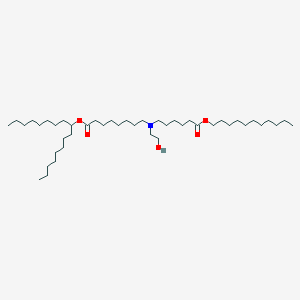
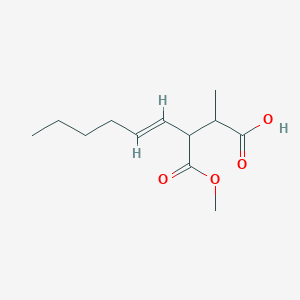
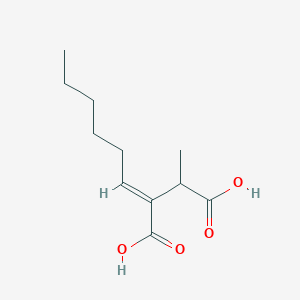
![8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3025718.png)
![4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate](/img/structure/B3025719.png)
![N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide](/img/structure/B3025720.png)
![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3025721.png)
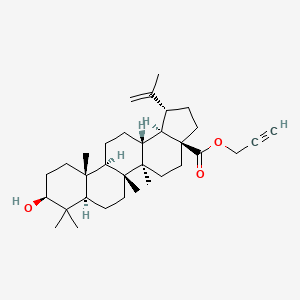
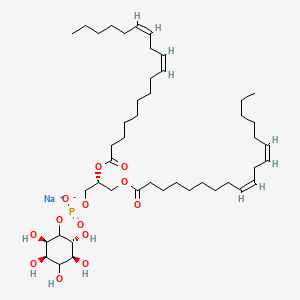
![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester](/img/structure/B3025726.png)
![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol](/img/structure/B3025730.png)
![N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine](/img/structure/B3025731.png)
